Cas no 1292567-05-5 (4-{(benzyloxy)carbonylamino}-2-methylbenzoic acid)

4-{(Benzyloxy)carbonylamino}-2-methylbenzoic acid is a benzoic acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino functionality and a methyl substituent at the 2-position. This compound is primarily utilized in organic synthesis and peptide chemistry, where the Cbz group serves as a protective moiety for amines, offering stability under basic conditions while being readily removable via hydrogenolysis. The methyl group enhances steric and electronic properties, influencing reactivity in subsequent transformations. Its crystalline nature and well-defined structure make it a reliable intermediate for the preparation of more complex molecules, particularly in pharmaceutical and agrochemical research. The compound’s purity and consistent performance are critical for reproducible synthetic outcomes.
4-{(benzyloxy)carbonylamino}-2-methylbenzoic acid structure
1292567-05-5 structure
Product name:4-{(benzyloxy)carbonylamino}-2-methylbenzoic acid
CAS No:1292567-05-5
MF:C16H15NO4
MW:285.294604539871
CID:5168408
PubChem ID:61827996

4-{(benzyloxy)carbonylamino}-2-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{[(benzyloxy)carbonyl]amino}-2-methylbenzoic acid
    • 4-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid
    • Benzoic acid, 2-methyl-4-[[(phenylmethoxy)carbonyl]amino]-
    • 4-{(benzyloxy)carbonylamino}-2-methylbenzoic acid
    • Inchi: 1S/C16H15NO4/c1-11-9-13(7-8-14(11)15(18)19)17-16(20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
    • InChI Key: XPQUHZGTYTUBTF-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(C(=O)O)=C(C)C=1)=O)CC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 365
  • XLogP3: 2.9
  • Topological Polar Surface Area: 75.6

4-{(benzyloxy)carbonylamino}-2-methylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-121284-0.5g
4-{[(benzyloxy)carbonyl]amino}-2-methylbenzoic acid
1292567-05-5
0.5g
$699.0 2023-06-08
Enamine
EN300-121284-0.1g
4-{[(benzyloxy)carbonyl]amino}-2-methylbenzoic acid
1292567-05-5
0.1g
$640.0 2023-06-08
Enamine
EN300-121284-0.25g
4-{[(benzyloxy)carbonyl]amino}-2-methylbenzoic acid
1292567-05-5
0.25g
$670.0 2023-06-08
Enamine
EN300-121284-100mg
4-{[(benzyloxy)carbonyl]amino}-2-methylbenzoic acid
1292567-05-5
100mg
$476.0 2023-10-02
Enamine
EN300-121284-5000mg
4-{[(benzyloxy)carbonyl]amino}-2-methylbenzoic acid
1292567-05-5
5000mg
$1572.0 2023-10-02
Enamine
EN300-121284-1000mg
4-{[(benzyloxy)carbonyl]amino}-2-methylbenzoic acid
1292567-05-5
1000mg
$541.0 2023-10-02
Enamine
EN300-121284-5.0g
4-{[(benzyloxy)carbonyl]amino}-2-methylbenzoic acid
1292567-05-5
5g
$2110.0 2023-06-08
Enamine
EN300-121284-250mg
4-{[(benzyloxy)carbonyl]amino}-2-methylbenzoic acid
1292567-05-5
250mg
$498.0 2023-10-02
Enamine
EN300-121284-10000mg
4-{[(benzyloxy)carbonyl]amino}-2-methylbenzoic acid
1292567-05-5
10000mg
$2331.0 2023-10-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1416007-50mg
4-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid
1292567-05-5 98%
50mg
¥13219.00 2024-08-09

Additional information on 4-{(benzyloxy)carbonylamino}-2-methylbenzoic acid

Introduction to 4-{(benzyloxy)carbonylamino}-2-methylbenzoic acid (CAS No. 1292567-05-5)

4-{(benzyloxy)carbonylamino}-2-methylbenzoic acid (CAS No. 1292567-05-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Boc-protected 4-amino-2-methylbenzoic acid, is characterized by its unique structural features, which include a benzyl carbamate group and a methyl-substituted benzoic acid moiety. These characteristics make it an attractive candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 4-{(benzyloxy)carbonylamino}-2-methylbenzoic acid can be represented as follows: C15H15NO4. The presence of the benzyl carbamate group (Boc) provides stability and protection to the amino functionality, making it suitable for use in multi-step synthetic processes. This protection strategy is crucial in organic synthesis, as it allows for the selective modification of other functional groups without interference from the amino group.

In recent years, significant advancements have been made in understanding the potential applications of 4-{(benzyloxy)carbonylamino}-2-methylbenzoic acid. One notable area of research is its use as an intermediate in the synthesis of bioactive molecules. For instance, studies have shown that derivatives of this compound exhibit promising pharmacological properties, including anti-inflammatory and anticancer activities. These findings have opened new avenues for drug discovery and development.

The synthetic versatility of 4-{(benzyloxy)carbonylamino}-2-methylbenzoic acid has also been leveraged in the design and synthesis of novel drug candidates. Researchers have utilized this compound as a building block to construct complex molecular architectures with enhanced biological activities. For example, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives that demonstrated potent inhibitory effects against specific enzymes involved in cancer progression.

Beyond its applications in drug discovery, 4-{(benzyloxy)carbonylamino}-2-methylbenzoic acid has also found utility in other areas of chemical research. Its unique structural features make it an excellent candidate for the development of new materials with tailored properties. For instance, it has been used as a monomer in polymer synthesis to create polymers with improved mechanical strength and thermal stability.

The stability and reactivity of 4-{(benzyloxy)carbonylamino}-2-methylbenzoic acid have been extensively studied to optimize its use in various synthetic processes. Researchers have explored different reaction conditions and catalysts to enhance the yield and purity of the final products. These efforts have led to the development of efficient and scalable synthetic routes, making this compound more accessible for both academic and industrial applications.

In conclusion, 4-{(benzyloxy)carbonylamino}-2-methylbenzoic acid (CAS No. 1292567-05-5) is a valuable compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and synthetic versatility make it an attractive candidate for further exploration and development. As research continues to advance, it is likely that new and innovative uses for this compound will be discovered, contributing to advancements in various scientific fields.

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